8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
A1-Phytoprostane-I is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants. There are two A1-phytoprostanes, both having the single ketone group on the ring structure. This isoform results from cyclization between carbons 9 and 13 of linolenic acid, as opposed to carbons 3 and 7 in A1-phytoprostane-II. A1-Phytoprostanes induce the expression of glutathione-S-transferase, increase phytoalexin biosynthesis, and trigger the expression of several genes involved in primary and secondary metabolism in plants.
Brand Name:
Vulcanchem
CAS No.:
1035557-09-5
VCID:
VC0163831
InChI:
InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+
SMILES:
CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O
Molecular Formula:
C18H28O4
Molecular Weight:
308.4 g/mol
8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
CAS No.: 1035557-09-5
Reference Standards
VCID: VC0163831
Molecular Formula: C18H28O4
Molecular Weight: 308.4 g/mol
CAS No. | 1035557-09-5 |
---|---|
Product Name | 8-{2-[(1E)-3-Hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid |
Molecular Formula | C18H28O4 |
Molecular Weight | 308.4 g/mol |
IUPAC Name | 8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid |
Standard InChI | InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+ |
Standard InChIKey | OXXJZDJLYSMGIQ-ZRDIBKRKSA-N |
Isomeric SMILES | CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O |
SMILES | CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O |
Canonical SMILES | CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O |
Description | A1-Phytoprostane-I is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants. There are two A1-phytoprostanes, both having the single ketone group on the ring structure. This isoform results from cyclization between carbons 9 and 13 of linolenic acid, as opposed to carbons 3 and 7 in A1-phytoprostane-II. A1-Phytoprostanes induce the expression of glutathione-S-transferase, increase phytoalexin biosynthesis, and trigger the expression of several genes involved in primary and secondary metabolism in plants. |
Synonyms | 16-A1-Phytoprostane;Phytoprostane A1;PPA1 |
Reference | 1.Thoma, I.,Loeffler, C.,Sinha, A.K., et al. Cyclopentenone isoprostanes induced by reactive oxygen species trigger defense gene activation and phytoalexin accumulation in plants. Plant Journal 34(3), 363-375 (2003). |
PubChem Compound | 24978539 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume